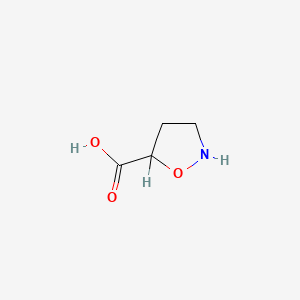
1,2-oxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Oxazolidine-5-carboxylic acid is a heterocyclic compound containing both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Oxazolidine-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids. This process typically involves a nucleophilic attack followed by intramolecular cyclization . Another method includes the use of multicomponent reactions involving 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs flow chemistry techniques. This method allows for the continuous production of the compound, improving safety and efficiency compared to batch synthesis . The use of stable reagents such as Deoxo-Fluor® and commercial manganese dioxide in packed reactors has been reported to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Oxazoles are the major products formed from the oxidation of this compound.
Reduction: Amines are the primary products of reduction reactions.
Substitution: The products vary based on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
1,2-Oxazolidine-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include the inhibition of bacterial protein synthesis, making it a potential candidate for antibacterial drug development .
Comparación Con Compuestos Similares
1,2-Oxazolidine-5-carboxylic acid can be compared with other similar compounds such as oxazolines, oxazoles, and thiazoles:
Oxazoles: Oxazoles are the oxidized form of oxazolines and have a more aromatic character.
Thiazoles: Thiazoles contain sulfur instead of oxygen in the ring structure and exhibit different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
36839-09-5 |
|---|---|
Fórmula molecular |
C4H7NO3 |
Peso molecular |
117.1 g/mol |
Nombre IUPAC |
1,2-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-2-5-8-3/h3,5H,1-2H2,(H,6,7) |
Clave InChI |
AHKFLJODSRVDLO-UHFFFAOYSA-N |
SMILES |
C1CNOC1C(=O)O |
SMILES canónico |
C1CNOC1C(=O)O |
Sinónimos |
(+-)-isomer of 5-oxaproline 5-isoxazolidinecarboxylic acid 5-oxaproline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















